molecular formula C15H15Cl2NO3 B2543205 Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 303136-96-1

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2543205
CAS No.: 303136-96-1
M. Wt: 328.19
InChI Key: JLIPNJXXCMNOJM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: Starting with a suitable diketone and an amine, followed by cyclization to form the pyridine ring.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the dichlorophenyl group.

  • Hydrolysis and Esterification: Converting the intermediate compounds through hydrolysis and subsequent esterification to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and halides are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 4-(2,4-dichlorophenyl)pyridine-2-carboxylate

  • Ethyl 4-(2,4-dichlorophenyl)pyridine-3-carboxylate

  • Ethyl 4-(2,4-dichlorophenyl)pyridine-5-carboxylate

Uniqueness: Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific structural features, such as the methyl group at the 2-position and the oxo group at the 6-position, which influence its reactivity and biological activity.

Biological Activity

Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 303136-96-1) is a synthetic compound belonging to the class of pyridine derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅Cl₂NO₃
  • Molecular Weight : 328.19 g/mol
  • Melting Point : 190–192 °C

Research indicates that compounds similar to this compound often exhibit a range of biological activities including:

  • Antitumor Activity : Compounds in the pyridine class have been shown to inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of halogen substituents (like dichlorophenyl) enhances the antimicrobial efficacy against a variety of pathogens.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and related compounds:

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals and reduces oxidative stress

Case Studies and Research Findings

  • Antitumor Activity :
    A study demonstrated that similar pyridine derivatives could inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. Such findings suggest that ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo could be explored for its anticancer potential in future research.
  • Antimicrobial Efficacy :
    In vitro testing revealed that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This positions ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo as a candidate for further development as an antimicrobial agent.
  • Antioxidant Properties :
    Research has indicated that the compound can act as an effective antioxidant. It was found to significantly reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage in various diseases.

Future Directions

Given the promising biological activities exhibited by this compound and its analogs:

  • Further Investigations : More comprehensive studies focusing on its pharmacokinetics and pharmacodynamics are needed.
  • Clinical Trials : Initiation of clinical trials could elucidate its therapeutic potential in oncology and infectious diseases.

Properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIPNJXXCMNOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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